Deoxycorticosterone-d8

Description

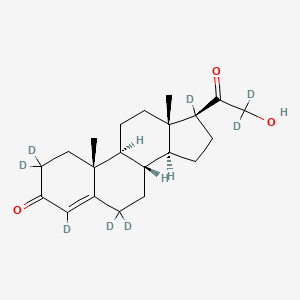

Structure

3D Structure

Propriétés

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1/i3D2,7D2,11D,12D2,18D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESRJSPZRDMNHY-JRMIWGODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deoxycorticosterone-d8: A Technical Guide for Quantitative Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycorticosterone-d8 (d8-DOC) is the deuterium-labeled analogue of Deoxycorticosterone (DOC), a steroid hormone produced by the adrenal glands.[1] In the field of biomedical and pharmaceutical research, d8-DOC serves a critical role as an internal standard for the precise quantification of its endogenous, unlabeled counterpart, Deoxycorticosterone.[1] This is particularly vital in studies involving the diagnosis and monitoring of conditions such as congenital adrenal hyperplasia and in pharmacokinetic research. The use of a stable isotope-labeled internal standard like d8-DOC is the gold standard in quantitative mass spectrometry, as it closely mimics the analyte of interest throughout sample preparation and analysis, correcting for variations and enhancing the accuracy and precision of the results. This guide provides an in-depth overview of the properties of this compound and its application in research, with a focus on experimental protocols and data presentation for professionals in the field.

Physicochemical Properties of this compound

This compound is structurally identical to Deoxycorticosterone, with the exception of eight hydrogen atoms being replaced by their heavier isotope, deuterium. This mass difference is the cornerstone of its utility in mass spectrometry-based quantification.

| Property | Value |

| Molecular Formula | C₂₁H₂₂D₈O₃ |

| Molecular Weight | ~338.51 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol and acetonitrile |

Primary Use in Research: An Internal Standard for Mass Spectrometry

The principal application of this compound in a research setting is as an internal standard for the quantitative analysis of Deoxycorticosterone in biological matrices such as plasma, serum, and tissue homogenates. The analytical technique of choice for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The rationale for using a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. Since this compound has nearly identical chemical and physical properties to the native Deoxycorticosterone, it behaves similarly during sample extraction, chromatography, and ionization. However, due to its higher mass, it is distinguishable by the mass spectrometer. By adding a known amount of d8-DOC to a sample, the ratio of the signal from the endogenous DOC to the signal from the d8-DOC can be used to accurately calculate the concentration of the endogenous analyte, thereby compensating for any sample loss or matrix effects during the analytical process.

Experimental Protocol: Quantification of Deoxycorticosterone in Human Plasma by LC-MS/MS

The following is a representative protocol for the analysis of Deoxycorticosterone using this compound as an internal standard. This protocol is a composite of established methods and should be optimized for specific laboratory conditions and instrumentation.

Sample Preparation: Supported Liquid Extraction (SLE)

Supported liquid extraction is a common technique for the cleanup of biological samples prior to LC-MS/MS analysis.

-

Spiking: To 200 µL of human plasma, add a known amount of this compound working solution (e.g., 10 ng/mL in methanol).

-

Dilution: Dilute the sample with 200 µL of water containing 0.1% formic acid.

-

Extraction: Load the diluted sample onto a 96-well supported liquid extraction plate. Allow the sample to absorb for 5 minutes.

-

Elution: Elute the analytes with a suitable organic solvent, such as a mixture of dichloromethane and isopropanol (98:2 v/v).

-

Evaporation: Dry the eluate under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

Liquid Chromatography

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is commonly used for steroid analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the analytes from matrix components. A representative gradient is as follows:

-

0-1 min: 35% B

-

1-10 min: Linear ramp to 80% B

-

10-12 min: Hold at 80% B

-

12.1-15 min: Return to 35% B for column re-equilibration.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

Tandem Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

The MRM transitions are specific mass-to-charge (m/z) ratios of a precursor ion and its corresponding product ion after fragmentation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Deoxycorticosterone | 331.2 | 109.1 | 25 |

| Deoxycorticosterone | 331.2 | 97.1 | 30 |

| This compound | 339.2 | 112.1 | 25 |

| This compound | 339.2 | 100.1 | 30 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The results of the quantitative analysis are typically presented in a calibration curve, where the ratio of the peak area of Deoxycorticosterone to the peak area of this compound is plotted against the concentration of the calibration standards. The concentration of Deoxycorticosterone in unknown samples is then determined by interpolating their peak area ratios on this curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Deoxycorticosterone using this compound as an internal standard.

Signaling Pathway Context: Deoxycorticosterone's Role

While this compound itself is not biologically active, it is used to quantify the endogenous Deoxycorticosterone, which is a precursor in the mineralocorticoid synthesis pathway. Understanding this pathway provides context for the importance of accurate quantification.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of Deoxycorticosterone in biological samples. Its use as an internal standard in LC-MS/MS methods ensures high-quality data, which is fundamental for advancing our understanding of steroid metabolism and its role in health and disease. The methodologies outlined in this guide provide a solid foundation for the implementation of robust and reliable quantitative assays in a research or clinical setting.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Deoxycorticosterone-d8

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and isotopic labeling of Deoxycorticosterone-d8, a crucial tool in biomedical research and drug development. This guide details the probable synthetic methodologies, isotopic labeling strategies, and the biological signaling pathways of its non-labeled analogue, deoxycorticosterone. The information presented is intended to provide a foundational understanding for researchers and professionals working with isotopically labeled steroids.

Introduction to Deoxycorticosterone and its Deuterated Analog

Deoxycorticosterone (DOC) is a steroid hormone produced by the adrenal gland. It is a precursor to aldosterone and possesses mineralocorticoid activity, playing a role in the regulation of electrolyte and water balance.[1] Its deuterated form, this compound (DOC-d8), is a stable isotope-labeled internal standard used for accurate quantification of deoxycorticosterone in biological samples by mass spectrometry.[2] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tracer for metabolic studies and pharmacokinetic analyses.[3]

The commercially available this compound has the chemical formula C₂₁H₂₂D₈O₃ and the CAS number 55487-63-3.[4] The IUPAC name, (8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one, reveals the specific positions of the eight deuterium atoms.[5]

Synthesis and Isotopic Labeling of this compound

While specific proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a plausible and widely utilized method for introducing deuterium at the specified positions is through base-catalyzed hydrogen-deuterium exchange . This method is effective for protons on carbon atoms adjacent to carbonyl groups (alpha-protons) and in allylic positions, as these protons are sufficiently acidic to be removed by a base and replaced by deuterium from a deuterated solvent.[6]

The locations of deuteration in this compound (positions 2, 4, 6, 17, and 21) are all susceptible to this type of exchange.

Proposed Experimental Protocol

The following is a generalized experimental protocol extrapolated from standard procedures for base-catalyzed deuteration of keto-steroids.

Objective: To synthesize this compound by exchanging specific protons of Deoxycorticosterone with deuterium.

Materials:

-

Deoxycorticosterone

-

Deuterated methanol (MeOD) or deuterated ethanol (EtOD)

-

Sodium deuteroxide (NaOD) in D₂O or Sodium methoxide (NaOMe) in MeOD

-

Deuterium oxide (D₂O)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve Deoxycorticosterone in a deuterated alcohol such as MeOD.

-

Base Addition: Add a solution of a strong base in a deuterated solvent, for example, NaOD in D₂O or NaOMe in MeOD, to the steroid solution. The base will catalyze the enolization and subsequent deuterium exchange at the acidic positions.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a prolonged period (e.g., 24-72 hours) to ensure maximum deuterium incorporation. The progress of the reaction can be monitored by techniques like LC-MS to check for the desired mass shift.

-

Neutralization and Quenching: Carefully neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O) and then quench with D₂O.

-

Extraction: Extract the product from the aqueous/alcoholic solution using an organic solvent like ethyl acetate.

-

Drying and Evaporation: Wash the organic layer with D₂O to remove any remaining exchangeable non-deuterated protons, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), and then evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

-

Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Quantitative Data

| Parameter | Expected Value | Notes |

| Chemical Yield | 50-80% | Yields can vary depending on the reaction scale, purity of reagents, and optimization of reaction conditions. |

| Isotopic Purity | >98% | High isotopic purity is crucial for its use as an internal standard. This is typically achieved through the use of highly enriched deuterated solvents and reagents, and multiple exchange cycles if necessary. |

| Chemical Purity | >95% (HPLC) | Chemical purity is essential to avoid interference in analytical applications. Purification by chromatography is a standard final step.[5] |

Deoxycorticosterone Signaling Pathway

Deoxycorticosterone primarily exerts its biological effects through the mineralocorticoid receptor (MR) , a member of the nuclear receptor superfamily.[7] The classical signaling pathway is genomic, involving the regulation of gene expression.

References

- 1. 11-Deoxycorticosterone - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Endogenous Metabolite | 55487-63-3 | Invivochem [invivochem.com]

- 4. 11-Deoxy Corticosterone-d8 | 55487-63-3 - Coompo [coompo.com]

- 5. 11-Deoxy Corticosterone-d8 | LGC Standards [lgcstandards.com]

- 6. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Physicochemical properties of Deoxycorticosterone-d8 for analytical use.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Deoxycorticosterone-d8 (DOC-d8), its application as an internal standard in analytical methodologies, and the relevant biological pathways of its non-labeled counterpart, Deoxycorticosterone (DOC). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing DOC-d8 in their work.

Physicochemical Properties

This compound is a deuterated form of Deoxycorticosterone, a steroid hormone with mineralocorticoid activity.[1][2] The incorporation of deuterium atoms results in a higher molecular weight compared to the endogenous compound, making it an ideal internal standard for quantification by mass spectrometry.[1] Its physical and chemical characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₁H₂₂D₈O₃ | [3] |

| Molecular Weight | 338.51 g/mol | [3] |

| Exact Mass | 338.2697 | [4] |

| CAS Number | 55487-63-3 | [3] |

| Appearance | White to off-white solid | [1] |

| Purity | >95% (HPLC) | [4] |

| Storage Temperature | -20°C or 2-8°C (long-term) | [1][5] |

| Solubility | Soluble in acetonitrile, methanol, and DMSO. Insoluble in water. | [6] |

Analytical Use and Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of Deoxycorticosterone in biological matrices such as serum and plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][7] The co-elution of the deuterated standard with the native analyte allows for correction of variations in sample preparation and instrument response.

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting steroids from serum or plasma is liquid-liquid extraction (LLE). The following is a representative protocol.

-

Sample Aliquoting : Pipette 300 µL of serum or plasma (calibrator, quality control, or unknown sample) into a clean glass tube.[8]

-

Internal Standard Spiking : Add 50 µL of a working solution of this compound in methanol to each tube.[8]

-

Extraction : Add 1.5 mL of methyl tert-butyl ether (MTBE), vortex, and rock the tubes for 15 minutes.[9]

-

Centrifugation : Centrifuge the tubes at 2000 x g for 10 minutes to separate the organic and aqueous layers.[9]

-

Evaporation : Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at approximately 45°C.[9]

-

Reconstitution : Reconstitute the dried extract in 100 µL of a methanol/water mixture (e.g., 50:50, v/v) and vortex briefly before analysis.[8][9]

Caption: Workflow for the analysis of Deoxycorticosterone using DOC-d8.

LC-MS/MS Conditions

The following table outlines typical LC-MS/MS parameters for the analysis of Deoxycorticosterone. The parameters for this compound would be identical for the chromatographic separation, with a mass shift in the MS/MS detection.

Table 2: Representative LC-MS/MS Parameters for Deoxycorticosterone Analysis

| Parameter | Typical Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 0.3 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI) |

| MS System | Triple quadrupole mass spectrometer |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (DOC) | m/z 331.2 → 109.1 (Quantifier), m/z 331.2 → 97.1 (Qualifier) |

| MRM Transition (DOC-d8) | m/z 339.3 → 112.1 (Predicted Quantifier) |

Note: The MRM transition for DOC-d8 is predicted based on the mass shift from deuterium labeling and may require empirical optimization.

Biological Context: Mineralocorticoid Receptor Signaling

Deoxycorticosterone is a steroid hormone that acts as a potent agonist of the mineralocorticoid receptor (MR).[1][2] The signaling pathway initiated by the binding of a mineralocorticoid like Deoxycorticosterone to its receptor is crucial for regulating electrolyte and water balance.

Upon entering a target cell, Deoxycorticosterone binds to the mineralocorticoid receptor in the cytoplasm, which is complexed with heat shock proteins (HSPs).[5][10] This binding induces a conformational change in the receptor, leading to the dissociation of the HSPs.[10] The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.[4][5] This interaction modulates the transcription of genes involved in ion and water transport, such as the epithelial sodium channel (ENaC).[4]

Caption: Mineralocorticoid receptor (MR) signaling pathway.

Conclusion

This compound is an essential tool for the accurate and precise quantification of endogenous Deoxycorticosterone in biological samples. Its well-defined physicochemical properties and predictable behavior in analytical systems make it a reliable internal standard for LC-MS/MS applications. A thorough understanding of its properties, coupled with optimized analytical protocols and an appreciation of the biological context of mineralocorticoid signaling, enables researchers to generate high-quality, reproducible data in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 11-Deoxycorticosterone - Wikipedia [en.wikipedia.org]

- 3. synnovis.co.uk [synnovis.co.uk]

- 4. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

- 5. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 11-Deoxycorticosterone Quantitative by HPLC-MS/MS, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 8. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS based simultaneous profiling of adrenal hormones of steroids, catecholamines, and metanephrines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Deoxycorticosterone-d8 Certificate of Analysis: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) for a deuterated standard like Deoxycorticosterone-d8 is more than a quality control document; it is a foundational pillar for experimental accuracy and data integrity. This in-depth guide explains the critical components of a this compound CoA, providing detailed experimental methodologies for the key analytical tests cited and visualizing complex information for enhanced comprehension.

This compound is the deuterium-labeled form of Deoxycorticosterone (DOC), a steroid hormone and a precursor to aldosterone. Due to its isotopic labeling, this compound serves as an invaluable internal standard for quantitative analysis in mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise measurement of its unlabeled counterpart in biological matrices. The CoA provides the essential data to ensure the suitability of a specific lot of this standard for its intended research application.

Understanding the Certificate of Analysis

A Certificate of Analysis for this compound typically presents a summary of the physical and chemical properties of a specific batch. Key quantitative data are summarized below, followed by detailed explanations of the methodologies used to obtain these results.

Summary of Analytical Data

The following tables provide a representative summary of the quantitative data found on a this compound Certificate of Analysis.

| Physical and Chemical Properties | |

| Parameter | Specification |

| Molecular Formula | C₂₁H₂₂D₈O₃ |

| Molecular Weight | 338.51 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C |

| Analytical Data | |

| Test | Result |

| Chemical Purity (by HPLC) | ≥98% |

| Identity (by ¹H NMR) | Conforms to structure |

| Identity (by Mass Spectrometry) | Conforms to structure |

| Isotopic Enrichment (by Mass Spectrometry) | ≥98% |

| Isotopic Distribution | d₀-d₇ levels reported |

Detailed Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis. These protocols are representative of the standard procedures used in the quality control of deuterated steroid reference standards.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the this compound lot by separating it from any unlabeled Deoxycorticosterone and other structurally related impurities.

Methodology:

-

Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used for steroid analysis.

-

Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water, or methanol and water, often with a small amount of an acid modifier like 0.1% formic acid.

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Program: A typical gradient might start at a lower concentration of Solvent B, gradually increasing to a higher concentration to elute the more nonpolar compounds. For example:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

1

-

The Indispensable Anchor: A Technical Guide to the Historical Development of Deuterated Steroids as Internal Standards

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of steroid hormones is paramount in numerous fields, from clinical diagnostics to pharmaceutical development. The journey to achieving the high levels of precision and accuracy required has been a long one, marked by significant technological advancements. Central to this progress is the use of deuterated steroids as internal standards in mass spectrometry-based methods. This technical guide delves into the historical development of this crucial analytical tool, providing an in-depth look at the methodologies, data, and workflows that have established deuterated steroids as the gold standard for steroid quantification.

From Radioisotopes to Stable Isotopes: A Paradigm Shift in Steroid Analysis

The early days of steroid analysis were dominated by techniques like radioimmunoassays (RIAs). While revolutionary for their time, RIAs were often hampered by issues of cross-reactivity with structurally similar steroids, leading to a lack of specificity. The advent of mass spectrometry (MS) coupled with chromatography, particularly gas chromatography (GC-MS), in the 1960s offered a significant leap forward in specificity.[1][2] However, the full potential of MS for quantitative analysis was unlocked with the introduction of the isotope dilution mass spectrometry (IDMS) technique.

Initially, radioactive isotopes were used as tracers. However, the associated safety concerns and handling complexities spurred the search for stable, non-radioactive alternatives. Deuterium (²H), a stable isotope of hydrogen, emerged as a prime candidate. By the 1970s and 1980s, researchers began to explore the synthesis and application of deuterium-labeled steroids for human metabolism studies and as internal standards in GC-MS.[3][4] These early studies laid the groundwork for a new era of precision in steroid analysis. The principle was simple yet powerful: a known amount of a deuterated version of the steroid of interest is added to the sample at the very beginning of the analytical process. This "internal standard" experiences the same sample preparation and analysis variations as the endogenous, non-labeled steroid. By measuring the ratio of the native analyte to its deuterated counterpart, any losses or variations during the analytical workflow are effectively cancelled out, leading to highly accurate and precise quantification.[5]

The transition from GC-MS to the more versatile liquid chromatography-tandem mass spectrometry (LC-MS/MS) in the late 1990s and 2000s further solidified the role of deuterated steroids.[1][2] LC-MS/MS offered higher throughput and was better suited for analyzing a wider range of steroid conjugates without the need for extensive derivatization, making it the dominant method for steroid analysis in modern clinical and research laboratories.[2]

The Analytical Advantage: Quantitative Data Comparison

The impact of using a deuterated internal standard on the quality of quantitative data is profound. The following tables summarize the expected performance characteristics of an LC-MS/MS method for steroid analysis, comparing the use of a deuterated internal standard to a non-deuterated structural analogue.

Table 1: Comparison of Method Performance with Deuterated vs. Non-Deuterated Internal Standards [6]

| Parameter | Method with Deuterated IS | Method with Non-Deuterated IS | Acceptance Criteria |

| Accuracy (% Bias) | |||

| LLOQ | ± 5% | ± 15% | ± 20% |

| Low QC | ± 3% | ± 12% | ± 15% |

| Mid QC | ± 2% | ± 10% | ± 15% |

| High QC | ± 4% | ± 13% | ± 15% |

| Precision (% CV) | |||

| LLOQ | < 5% | < 15% | < 20% |

| Low QC | < 4% | < 12% | < 15% |

| Mid QC | < 3% | < 10% | < 15% |

| High QC | < 4% | < 13% | < 15% |

| Matrix Effect (% CV) | < 5% | > 15% | < 15% |

As the data clearly indicates, the use of a deuterated internal standard results in significantly better accuracy and precision. This is primarily due to its ability to co-elute with the analyte and experience the same ionization suppression or enhancement effects in the mass spectrometer's ion source, a phenomenon known as matrix effect.[6]

Table 2: Lower Limits of Quantification (LLOQ) for a Panel of Steroids using LC-MS/MS with Deuterated Internal Standards [7]

| Steroid | LLOQ (ng/mL) |

| Aldosterone | 0.05 |

| Cortisol | 1.0 |

| Cortisone | 0.5 |

| 11-Deoxycortisol | 0.1 |

| Androstenedione | 0.1 |

| Testosterone | 0.05 |

| Dehydroepiandrosterone (DHEA) | 0.2 |

| 17α-Hydroxyprogesterone | 0.1 |

| Progesterone | 0.1 |

| Estradiol | 0.01 |

The high sensitivity demonstrated in Table 2 is a direct result of the improved signal-to-noise ratios and reduced variability afforded by the use of deuterated internal standards.

Key Experimental Protocols

The successful application of deuterated steroids as internal standards relies on robust and well-defined experimental protocols. Below are detailed methodologies for the synthesis of a deuterated steroid and its use in a typical quantitative LC-MS/MS workflow.

Synthesis of Deuterated Testosterone (A Representative Protocol)

This protocol is a generalized representation based on common synthetic strategies.[3][8]

Objective: To introduce deuterium atoms into the testosterone molecule at positions that are not susceptible to back-exchange under analytical conditions.

Materials:

-

Dehydroepiandrosterone (DHEA)

-

Deuterated methyl magnesium iodide (CD₃MgI)

-

Anhydrous diethyl ether

-

Toluene

-

Aluminum isopropoxide

-

Acetone

-

Hydrochloric acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Grignard Reaction:

-

Dissolve DHEA in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of deuterated methyl magnesium iodide (CD₃MgI) in diethyl ether at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude deuterated androstenediol.

-

-

Oppenauer Oxidation:

-

Dissolve the crude deuterated androstenediol in a mixture of toluene and acetone.

-

Add aluminum isopropoxide and reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and add dilute hydrochloric acid to quench the reaction.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure deuterated testosterone.

-

Characterize the final product by mass spectrometry to confirm the mass shift and by NMR to confirm the location of the deuterium labels.

-

Quantitative Analysis of Steroids in Serum by LC-MS/MS using Isotope Dilution

This protocol outlines a typical workflow for the analysis of a panel of steroid hormones.[7][9][10][11]

Objective: To accurately quantify the concentrations of multiple steroid hormones in a human serum sample.

Materials:

-

Human serum sample

-

Deuterated internal standard mixture (containing deuterated analogues of all steroids to be quantified)

-

Acetonitrile (ACN)

-

Methyl tert-butyl ether (MTBE)

-

Methanol (MeOH)

-

Water (LC-MS grade)

-

Formic acid

-

96-well supported liquid extraction (SLE) plate

-

96-well collection plate

-

Nitrogen evaporator

-

LC-MS/MS system (UHPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

Pipette 100 µL of serum sample into a 96-well plate.

-

Add 10 µL of the deuterated internal standard mixture to each sample.

-

Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Load the entire mixture onto a 96-well SLE plate. Allow the sample to absorb for 5 minutes.

-

Place a 96-well collection plate under the SLE plate.

-

Elute the steroids by adding 1 mL of MTBE to each well.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject 10 µL of the reconstituted sample onto a C18 analytical column.

-

Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid) to separate the steroids.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify each steroid and its corresponding deuterated internal standard. Specific precursor and product ion transitions for each analyte should be optimized beforehand.

-

-

-

Data Analysis:

-

Integrate the peak areas for each steroid and its deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

-

Determine the concentration of each steroid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing the Core Concepts

To further elucidate the principles and workflows discussed, the following diagrams have been generated using the DOT language.

References

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. Clinical steroid mass spectrometry: a 45-year history culminating in HPLC-MS/MS becoming an essential tool for patient diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of deuterium labeled 17-methyl-testosterone [inis.iaea.org]

- 4. Synthesis of deuterium-labeled 16 alpha,19-dihydroxy C19 steroids as internal standards for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texilajournal.com [texilajournal.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A unified total synthesis route to 18-trideuterated and/or 19-trideuterated testosterone, androstenedione and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synnovis.co.uk [synnovis.co.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. Simultaneous determination of 12 steroids by isotope dilution liquid chromatography-photospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxycorticosterone-d8 CAS number and molecular structure.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Deoxycorticosterone-d8, a deuterated analog of the endogenous steroid hormone Deoxycorticosterone (DOC). It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. This document covers the fundamental properties of this compound, its primary applications, detailed experimental protocols for its use as an internal standard in mass spectrometry-based assays, and the relevant biological pathways of its non-deuterated counterpart.

Core Compound Information

This compound is a synthetic, stable isotope-labeled version of Deoxycorticosterone. The incorporation of eight deuterium atoms increases its molecular weight, allowing it to be distinguished from the endogenous analyte in mass spectrometric analyses. This property makes it an ideal internal standard for the accurate quantification of Deoxycorticosterone in various biological matrices.

Molecular Structure and Properties

The molecular structure of this compound is identical to that of Deoxycorticosterone, with the exception of eight hydrogen atoms being replaced by deuterium.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55487-63-3 | |

| Molecular Formula | C₂₁H₂₂D₈O₃ | |

| Molecular Weight | 338.51 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Primary Application | Internal standard for LC-MS quantification | [2] |

Biological Significance of Deoxycorticosterone

Deoxycorticosterone (DOC) is a steroid hormone produced by the adrenal gland. It serves as a precursor to aldosterone, a potent mineralocorticoid, and also possesses inherent mineralocorticoid activity.[3] DOC plays a crucial role in regulating electrolyte and water balance by acting on the mineralocorticoid receptor (MR).[4][5]

Mineralocorticoid Receptor Signaling Pathway

Deoxycorticosterone exerts its physiological effects by binding to and activating the mineralocorticoid receptor, a member of the nuclear receptor superfamily.[4][5] Upon ligand binding, the receptor translocates to the nucleus, where it modulates the transcription of target genes.

Figure 1: Simplified diagram of the Mineralocorticoid Receptor (MR) signaling pathway activated by Deoxycorticosterone (DOC).

Application of this compound in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of endogenous Deoxycorticosterone.[2] The use of a stable isotope-labeled internal standard is the gold standard for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.

Experimental Workflow for Steroid Quantification

The general workflow for the quantification of steroids from biological samples using an internal standard like this compound involves several key steps from sample preparation to data analysis.

References

Understanding the stability and storage requirements of Deoxycorticosterone-d8.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage requirements for Deoxycorticosterone-d8. The information is curated for researchers, scientists, and professionals in drug development who utilize this deuterated steroid as an internal standard in analytical assays or in other research applications. This guide consolidates available data on storage conditions, stability in various solvents, potential degradation pathways, and recommended handling procedures.

Physicochemical Properties and Storage

This compound is the deuterated form of Deoxycorticosterone, a steroid hormone. Its primary application in a laboratory setting is as an internal standard for the quantification of endogenous Deoxycorticosterone using techniques such as liquid chromatography-mass spectrometry (LC-MS). The IUPAC name, (8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one, reveals that the deuterium atoms are strategically placed on the steroid backbone and the acetyl sidechain.[1]

Proper storage is paramount to maintain the integrity and purity of this compound. The following tables summarize the recommended storage conditions for both the solid material and solutions, based on information from various suppliers and analytical literature.

Table 1: Recommended Storage Conditions for Solid this compound

| Storage Temperature | Duration | Packaging | Additional Notes |

| -20°C | 3 years | Tightly sealed container | Protect from moisture and light.[2][3] |

| 4°C | 2 years | Tightly sealed container | For shorter-term storage. Protect from moisture and light.[4] |

| Room Temperature | A few days | --- | Stable for the duration of shipping.[3] |

Table 2: Stability of this compound in Solution

| Solvent | Storage Temperature | Duration | Notes |

| Not specified | -80°C | 6 months | Sealed storage, away from moisture and light.[2] |

| Not specified | -20°C | 1 month | Sealed storage, away from moisture and light.[2] |

Stability Considerations and Potential Degradation

Chemical Degradation

Corticosteroids can be susceptible to degradation under various conditions, including:

-

Hydrolysis: The ester or other labile functional groups can be subject to hydrolysis under acidic or basic conditions.

-

Oxidation: The steroid nucleus and side chains can be oxidized, particularly when exposed to oxidizing agents, light, or atmospheric oxygen.

-

Photodegradation: Exposure to light, especially UV light, can induce degradation.

Isotopic Stability: Deuterium Exchange

A critical aspect of the stability of this compound is the potential for deuterium-hydrogen (D-H) exchange. The positions of the deuterium atoms in this compound are generally on carbon atoms, which form stable C-D bonds. However, deuterium atoms on carbons adjacent to carbonyl groups can be more susceptible to exchange under certain pH conditions. Based on the IUPAC name, the deuterium atoms are not in positions that are typically highly prone to exchange under standard analytical conditions. However, it is good practice to avoid strongly acidic or basic conditions during sample preparation and storage of solutions to minimize this risk.

Experimental Protocols

The following sections detail experimental protocols relevant to the handling and analysis of this compound, primarily derived from its use as an internal standard in validated LC-MS/MS methods.

Preparation of Stock and Working Solutions

This protocol describes a general procedure for preparing stock and working solutions of this compound for use as an internal standard.

Caption: Workflow for preparing this compound solutions.

Methodology:

-

Stock Solution Preparation:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a precise amount of the solid material.

-

Dissolve the solid in a Class A volumetric flask using a suitable solvent, such as methanol or acetonitrile, to a final concentration of, for example, 1 mg/mL.

-

Ensure the solid is completely dissolved by vortexing or sonication.

-

-

Working Solution Preparation:

-

Perform serial dilutions of the stock solution with the appropriate solvent to achieve the desired final concentration for the working internal standard solution.

-

The concentration of the working solution should be optimized for the specific analytical method.

-

-

Storage:

-

Store the stock and working solutions in tightly sealed amber vials at -20°C or -80°C to minimize solvent evaporation and protect from light.

-

Proposed Protocol for a Forced Degradation Study

To definitively assess the stability of this compound, a forced degradation study could be conducted. The following is a proposed experimental protocol based on general guidelines for stress testing of pharmaceuticals.

Caption: Proposed workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Basic Hydrolysis: Mix the sample solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Incubate the sample solution at 60°C.

-

Photolytic Degradation: Expose the sample solution to UV and visible light in a photostability chamber.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating LC-MS/MS method. The method should be able to separate the parent this compound from any potential degradation products.

-

Data Evaluation:

-

Calculate the percentage degradation of this compound at each time point.

-

Identify and characterize any significant degradation products using their mass spectra.

-

Assess for any D-H exchange by monitoring for the appearance of lower mass isotopologues.

-

Analytical Methodologies for Stability Assessment

LC-MS/MS is the analytical technique of choice for assessing the stability of this compound due to its high sensitivity and specificity.

Liquid Chromatography

A reversed-phase C18 column is typically used for the separation of steroids. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is employed to achieve good chromatographic resolution.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification. Specific precursor-to-product ion transitions for both this compound and its non-deuterated counterpart are monitored.

Caption: General workflow for LC-MS/MS analysis.

This technical guide provides a framework for understanding and managing the stability and storage of this compound. For critical applications, it is recommended to perform in-house stability assessments under the specific conditions of use.

References

Biological role of endogenous deoxycorticosterone in steroidogenesis.

An In-depth Technical Guide on the Biological Role of Endogenous Deoxycorticosterone in Steroidogenesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Deoxycorticosterone (DOC), a steroid hormone produced by the adrenal gland, plays a crucial role as a precursor in the synthesis of aldosterone and as a potent mineralocorticoid in its own right.[1] While not a major secretory hormone under normal physiological conditions, its synthesis and metabolism are central to understanding adrenal function and pathology.[1] Beyond its classical mineralocorticoid activity, DOC serves as a precursor to neuroactive steroids, modulating neuronal excitability, and its dysregulation is implicated in various clinical conditions, including specific forms of congenital adrenal hyperplasia (CAH) and hypertension-inducing adrenal tumors.[2][3][4] This technical guide provides a comprehensive overview of the role of endogenous DOC in steroidogenesis, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated biochemical pathways.

Deoxycorticosterone in the Steroidogenesis Pathway

Endogenous steroidogenesis is a complex, enzyme-driven process that converts cholesterol into a variety of steroid hormones. DOC is a key intermediate in the mineralocorticoid synthesis pathway, positioned between progesterone and corticosterone.

Synthesis of Deoxycorticosterone

DOC is primarily synthesized in the zona fasciculata and zona glomerulosa of the adrenal cortex.[1] The synthesis begins with progesterone, which undergoes hydroxylation at the C21 position.

-

Enzymatic Conversion: This reaction is catalyzed by the enzyme 21β-hydroxylase (cytochrome P450 21A2, or CYP21A2).

-

Reaction: Progesterone → 11-Deoxycorticosterone (DOC)

Deficiencies in this enzyme are the most common cause of congenital adrenal hyperplasia, leading to a shunt in the steroid pathway towards androgen production.

Conversion to Corticosterone and Aldosterone

DOC serves as the direct substrate for the synthesis of corticosterone, which is subsequently converted to aldosterone in the zona glomerulosa.

-

Step 1: Conversion to Corticosterone: DOC is hydroxylated at the 11β-position by the enzyme 11β-hydroxylase (cytochrome P450 11B1, or CYP11B1) to form corticosterone.[1] This step is critical as the addition of the 11β-hydroxyl group confers glucocorticoid activity.[1][5]

-

Step 2: Conversion to Aldosterone: In the zona glomerulosa, corticosterone is further processed by aldosterone synthase (cytochrome P450 11B2, or CYP11B2). This enzyme catalyzes a three-step conversion: 11β-hydroxylation of DOC, followed by 18-hydroxylation and subsequent oxidation to form aldosterone.[6]

The regulation of these enzymes, particularly by the renin-angiotensin system and by adrenocorticotropic hormone (ACTH), is fundamental to maintaining electrolyte balance and blood pressure.

Biological Actions of Deoxycorticosterone

While often viewed as just an intermediate, DOC possesses significant biological activity.

Mineralocorticoid Activity

DOC is a potent mineralocorticoid, although its activity is estimated to be 20 to 30 times less than that of aldosterone.[7] It acts on the mineralocorticoid receptors (MR) in the distal convoluted tubules and collecting ducts of the kidneys to promote sodium reabsorption and potassium excretion, thereby increasing extracellular fluid volume and blood pressure.[8] In pathologies involving excess DOC, such as certain forms of CAH (11β-hydroxylase and 17α-hydroxylase deficiency) or DOC-producing tumors, this activity leads to hypertension and hypokalemia.[3][7][9]

Glucocorticoid Activity

The glucocorticoid activity of DOC is a subject of debate. Many sources describe it as being virtually devoid of glucocorticoid effects.[1][5] However, other analyses suggest that this view may be based on a misreading of early literature and that DOC does possess some glucocorticoid activity.[5][10][11] Its conversion to corticosterone via 11β-hydroxylation is the primary mechanism through which it contributes to the glucocorticoid pool.[1]

Neurosteroid Activity

A critical but less-discussed role of DOC is its function as a precursor to neuroactive steroids.[5] In the brain and other tissues, DOC can be metabolized into allotetrahydrodeoxycorticosterone (THDOC).[2][12]

-

Synthesis of THDOC: DOC is converted to THDOC through a two-step process involving the enzymes 5α-reductase and 3α-hydroxysteroid oxidoreductase (3α-HSOR) .[2][12]

-

Function of THDOC: THDOC is a powerful positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[2][13] By enhancing GABAergic inhibition, THDOC has anxiolytic, anticonvulsant, and sedative properties.[2][13] Stress-induced release of adrenal DOC can lead to increased brain concentrations of THDOC, suggesting a role for this pathway in the physiological response to stress and in the pathophysiology of stress-sensitive conditions like epilepsy.[2][13][14]

References

- 1. 11-Deoxycorticosterone - Wikipedia [en.wikipedia.org]

- 2. Stress-Induced Deoxycorticosterone-Derived Neurosteroids Modulate GABAA Receptor Function and Seizure Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11-Deoxycorticosterone Producing Adrenal Hyperplasia as a Very Unusual Cause of Endocrine Hypertension: Case Report and Systematic Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. edm.bioscientifica.com [edm.bioscientifica.com]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Frontiers | 11-Deoxycorticosterone Producing Adrenal Hyperplasia as a Very Unusual Cause of Endocrine Hypertension: Case Report and Systematic Review of the Literature [frontiersin.org]

- 8. Deoxycorticosterone | Rupa Health [rupahealth.com]

- 9. Deoxycorticosterone - Advanced Dried Urine Hormone Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. The mislabelling of deoxycorticosterone: making sense of corticosteroid structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. joe.bioscientifica.com [joe.bioscientifica.com]

- 12. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physiological role of adrenal deoxycorticosterone-derived neuroactive steroids in stress-sensitive conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

Deoxycorticosterone-d8: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of Deoxycorticosterone-d8, covering supplier information, comprehensive quality control methodologies, and its biological context.

Introduction

This compound (DOC-d8) is the deuterated analog of Deoxycorticosterone, a steroid hormone with significant mineralocorticoid activity.[1] As a stable isotope-labeled internal standard, DOC-d8 is an indispensable tool in quantitative bioanalytical studies, particularly in mass spectrometry-based assays for endocrinology research and clinical diagnostics. Its use allows for precise quantification of its non-labeled counterpart by correcting for matrix effects and variations in sample processing. This guide provides detailed information on sourcing high-quality DOC-d8, the critical quality control parameters to consider, and the underlying biological pathways in which it plays a role.

Supplier Information

A reliable supply of high-purity this compound is crucial for accurate and reproducible experimental results. Several reputable suppliers specialize in the synthesis and provision of stable isotope-labeled compounds. When selecting a supplier, it is imperative to request and scrutinize the Certificate of Analysis (CoA) to ensure the product meets the stringent quality requirements for your application.

The following table summarizes key information for some of the prominent suppliers of this compound.

| Supplier | Website | Available Purity | Isotopic Purity | Notes |

| LGC Standards | --INVALID-LINK-- | >95% (HPLC)[2][3] | Not explicitly stated | Provides a Certificate of Analysis.[2] |

| Simson Pharma Limited | --INVALID-LINK-- | Not explicitly stated | Not explicitly stated | Every compound is accompanied by a Certificate of Analysis. |

| MedchemExpress | --INVALID-LINK-- | 98.79% (LCMS)[4] | 98.14%[4] | Offers a detailed Certificate of Analysis with isotopic enrichment data.[4] |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Not explicitly stated | Not explicitly stated | Refers to the Certificate of Analysis for lot-specific data.[5] |

| Clearsynth | --INVALID-LINK-- | Not explicitly stated | Not explicitly stated | Accompanied by a Certificate of Analysis. |

| Coompo Research Chemicals | --INVALID-LINK-- | 98% | Not explicitly stated | Provides physical description and storage conditions. |

| Cayman Chemical | --INVALID-LINK-- | ≥99% deuterated forms (d1-d8) | Not explicitly stated | Provides technical information including synonyms and solubility. |

| Lumiprobe | --INVALID-LINK-- | 95+% (HPLC-MS) | D: 98+%[6] | Provides NMR and HPLC-MS data.[6] |

Quality Control

Ensuring the chemical and isotopic purity of this compound is paramount for its use as an internal standard. A comprehensive quality control process involves a battery of analytical techniques to confirm the identity, purity, and isotopic enrichment of the compound.

Chemical Purity Assessment

Chemical purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small percentage of an acidifier like formic or acetic acid to improve peak shape. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 240 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Experimental Protocol: LC-MS Analysis of this compound

-

Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

0-1 min: 95% A

-

1-5 min: Linear gradient to 5% A

-

5-7 min: Hold at 5% A

-

7-7.1 min: Linear gradient back to 95% A

-

7.1-10 min: Hold at 95% A

-

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. The mass spectrometer is set to monitor for the protonated molecule [M+H]⁺ of this compound.

-

Procedure: A dilute solution of the compound is injected into the LC-MS system. The resulting chromatogram and mass spectrum confirm the identity and purity of the compound.

Isotopic Purity and Enrichment

Isotopic purity is a critical parameter for a deuterated standard. It is determined by mass spectrometry, which can distinguish between molecules with different numbers of deuterium atoms.

Experimental Protocol: Isotopic Purity Determination by Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Procedure: A solution of this compound is directly infused or injected into the mass spectrometer. The instrument is scanned over a narrow mass range centered on the expected mass of the deuterated compound. The relative abundances of the different isotopologues (molecules with varying numbers of deuterium atoms) are measured. The isotopic enrichment is calculated as the percentage of the desired deuterated species relative to all other isotopologues. For example, a Certificate of Analysis from MedchemExpress for a similar deuterated steroid, 21-Deoxycortisol-d8, shows the distribution of d3 to d8 isotopologues, with the d8 species being the most abundant at 86.71%.[4]

Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound and the positions of the deuterium labels.

Experimental Protocol: ¹H NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the positions of deuteration confirms the successful labeling. The remaining proton signals should be consistent with the structure of the Deoxycorticosterone molecule.

Synthesis and Potential Impurities

The synthesis of this compound typically involves the chemical modification of a starting steroid precursor.[7][8][9][10] General strategies for deuterium labeling of steroids include:

-

Catalytic Deuterium Exchange: Using a metal catalyst (e.g., Palladium) and a deuterium source (e.g., D₂ gas or a deuterated solvent) to exchange protons for deuterons at specific positions.

-

Reduction with Deuterated Reagents: Employing deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium atoms.

-

Multi-step Synthesis: A more complex approach involving the construction of the steroid skeleton with deuterated building blocks.

Potential impurities in the final product can arise from several sources:

-

Unlabeled Deoxycorticosterone: Incomplete deuteration can lead to the presence of the non-labeled compound.

-

Under-deuterated Species: Molecules with fewer than the desired number of deuterium atoms.

-

Isomeric Impurities: Deuterium atoms incorporated at incorrect positions.

-

Starting Materials and Reagents: Residual starting materials or reagents from the synthesis.

-

Degradation Products: Steroids can be susceptible to degradation under certain conditions.

The quality control workflow for ensuring a high-quality this compound standard is a multi-step process.

Biological Role and Signaling Pathway

Deoxycorticosterone is a mineralocorticoid hormone that plays a crucial role in regulating electrolyte and water balance in the body.[1] It acts as a precursor to aldosterone, the most potent endogenous mineralocorticoid.[1] The biological effects of Deoxycorticosterone are mediated through its interaction with the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.[11]

The signaling pathway of Deoxycorticosterone involves the following key steps:

-

Diffusion into the Cell: As a steroid hormone, Deoxycorticosterone is lipophilic and can readily diffuse across the cell membrane.

-

Binding to the Mineralocorticoid Receptor: In the cytoplasm, Deoxycorticosterone binds to the mineralocorticoid receptor, which is associated with heat shock proteins (HSPs) in its inactive state.

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the MR, leading to the dissociation of the HSPs.

-

Dimerization and Nuclear Translocation: The activated ligand-receptor complex then dimerizes and translocates into the nucleus.

-

Binding to Hormone Response Elements: In the nucleus, the dimer binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the MR dimer to HREs recruits co-activator proteins and the transcriptional machinery, leading to the transcription of target genes. The protein products of these genes mediate the physiological effects of Deoxycorticosterone, such as increased sodium reabsorption in the kidneys.

Conclusion

This compound is a vital tool for researchers in various scientific disciplines. The integrity of quantitative studies employing this internal standard is directly dependent on its quality. Therefore, a thorough understanding of supplier qualifications, rigorous quality control procedures, and the biological context of Deoxycorticosterone is essential for any scientist utilizing this compound. This guide provides a foundational framework for the informed selection and application of this compound in research and drug development.

References

- 1. 11-Deoxycorticosterone - Wikipedia [en.wikipedia.org]

- 2. 11-Deoxy Corticosterone-d8 | LGC Standards [lgcstandards.com]

- 3. 11-Deoxy Corticosterone-d8 | LGC Standards [lgcstandards.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cris.technion.ac.il [cris.technion.ac.il]

- 9. scispace.com [scispace.com]

- 10. Synthesis of a deuterium-labeled cortisol for the study of its rate of 11 beta-hydroxy dehydrogenation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Steroid Profiling Using Stable Isotope Dilution Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate quantification of steroid hormones is paramount in numerous fields, including clinical diagnostics, endocrinology, and pharmaceutical development. Steroids are a class of lipids that act as critical signaling molecules, regulating a vast array of physiological processes. Traditional immunoassay methods for steroid analysis, while widely used, can suffer from limitations such as cross-reactivity and matrix effects, leading to potential inaccuracies, especially at low concentrations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior specificity and sensitivity. When coupled with stable isotope dilution (SID), LC-MS/MS provides the highest possible analytical specificity for quantitative determinations. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for steroid profiling using stable isotope dilution assays.

Core Principles of Stable Isotope Dilution Assays

Stable Isotope Dilution (SID) is an analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample. This "internal standard" is chemically identical to the endogenous analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

The fundamental principle of SID is that the stable isotope-labeled internal standard behaves identically to the native analyte during all stages of sample preparation, including extraction, chromatography, and ionization in the mass spectrometer. The key advantages of this approach are:

-

Correction for Analyte Loss: Any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard, allowing for accurate correction of recovery-related errors.

-

Mitigation of Matrix Effects: Biological samples are complex and can interfere with the ionization of the analyte in the mass spectrometer. Since the internal standard is affected by these matrix effects in the same way as the analyte, their ratio remains constant, ensuring accurate quantification.

The core of a SID-MS assay is the measurement of the peak area ratio of the native analyte to its isotopically labeled internal standard. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

Robust sample preparation is crucial for accurate steroid profiling. The goal is to efficiently extract the steroids from the biological matrix (e.g., serum, plasma, saliva) while minimizing interferences.

3.1.1 Materials

-

Serum/Plasma/Saliva samples

-

Stable isotope-labeled internal standard mix

-

Acetonitrile (ACN) for protein precipitation

-

Methyl tert-butyl ether (MTBE) for liquid-liquid extraction

-

Solid Phase Extraction (SPE) C18 cartridges

-

96-well collection plates

-

Nitrogen evaporator

3.1.2 Detailed Protocol: Liquid-Liquid Extraction (LLE)

-

Aliquoting: Aliquot 100 µL of serum, plasma, or saliva samples, calibrators, and quality control samples into microcentrifuge tubes.

-

Internal Standard Spiking: Add a known amount (e.g., 10 µL) of the stable isotope-labeled internal standard working solution to each tube.

-

Protein Precipitation: Add 200 µL of acetonitrile to each tube and vortex thoroughly for 1 minute to precipitate proteins.

-

Liquid-Liquid Extraction: Add 1 mL of MTBE to each tube and vortex for 5 minutes.

-

Phase Separation: Centrifuge the tubes at 12,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Collection: Transfer the upper organic layer to a clean tube or a 96-well collection plate.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 45-55°C.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 100 µL of 50:50 (v/v) methanol/water, for LC-MS/MS analysis.

3.1.3 Detailed Protocol: Solid Phase Extraction (SPE)

-

Aliquoting and Spiking: Aliquot 0.9 ml of serum and spike with labeled internal standards.

-

Cartridge Conditioning: Condition C18 SPE cartridges according to the manufacturer's instructions.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.1 mL/min).

-

Washing: Wash the cartridge with water followed by hexane to remove interferences.

-

Elution: Elute the steroids with an appropriate solvent, such as ethyl acetate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Derivatization for GC-MS Analysis

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility and thermal stability of the steroids. Silylation is a common derivatization technique.

3.2.1 Materials

-

Extracted and dried steroid samples

-

Derivatization reagent mixture: e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide (NH₄I) and a reducing agent like dithiothreitol (DTT).

-

Anhydrous reaction vials

-

Heating block or oven

3.2.2 Detailed Protocol: Silylation

-

Ensure the extracted steroid sample is completely dry, as silylation reagents are moisture-sensitive.

-

Add the derivatization reagent mixture (e.g., MSTFA/NH₄I/DTT) to the dried extract in an anhydrous vial.

-

Seal the vial and heat at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) to complete the reaction.

-

Cool the vial to room temperature before injection into the GC-MS system.

Data Presentation: Quantitative Performance

The following tables summarize typical quantitative performance data for steroid profiling using LC-MS/MS with stable isotope dilution.

Table 1: Lower Limits of Quantification (LLOQ) for a Panel of Steroids

| Steroid | LLOQ (ng/mL) |

| Estradiol | 0.005 |

| Testosterone | 0.05 |

| Progesterone | 0.05 |

| Cortisol | 0.25 - 1.0 |

| Cortisone | 0.50 |

| Androstenedione | 0.05 |

| 17-OH Progesterone | 0.125 |

| 11-Deoxycortisol | 0.125 |

| Dehydroepiandrosterone (DHEA) | 0.1 |

Table 2: Recovery and Precision Data

| Steroid | Extraction Recovery (%) | Intra-run CV (%) | Inter-run CV (%) |

| Testosterone | 87 - 101 | ≤ 8.25 | ≤ 8.25 |

| Progesterone | 87 - 101 | ≤ 8.25 | ≤ 8.25 |

| Cortisol | 87 - 101 | ≤ 8.25 | ≤ 8.25 |

| Estradiol | 86. |

Methodological & Application

Application Note: Quantification of Deoxycorticosterone in Human Serum by LC-MS/MS Using a Stable Isotope Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction Deoxycorticosterone (DOC), a steroid hormone produced by the adrenal cortex, is a crucial precursor in the biosynthesis of aldosterone and corticosterone. Accurate measurement of DOC is vital for diagnosing and managing various endocrine disorders, including congenital adrenal hyperplasia (CAH).[1][2] While traditional immunoassays are available, they often suffer from limitations in specificity and sensitivity.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for steroid analysis due to its superior sensitivity, specificity, and multiplexing capabilities.[4]

This application note details a robust and reliable LC-MS/MS method for the quantification of deoxycorticosterone in human serum. The method employs a stable isotope-labeled internal standard, Deoxycorticosterone-d8 (DOC-d8), to ensure the highest accuracy and precision by correcting for matrix effects and variations during sample preparation.[5][6]

Steroidogenesis Pathway: Synthesis of Deoxycorticosterone

Deoxycorticosterone is synthesized from progesterone via the action of the enzyme 21-hydroxylase. It is an important intermediate in the mineralocorticoid pathway, leading to the production of corticosterone and subsequently aldosterone.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cn.lumiprobe.com [cn.lumiprobe.com]

- 6. synnovis.co.uk [synnovis.co.uk]

Application Note: Quantitative Analysis of a Multi-Class Steroid Panel in Human Serum using LC-MS/MS with Deoxycorticosterone-d8 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of steroid hormones is crucial for understanding various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high specificity, sensitivity, and multiplexing capabilities, overcoming the limitations of traditional immunoassays.[1][2][3][4] This application note details a robust and sensitive method for the simultaneous quantification of a panel of 11 key steroids from different classes (glucocorticoids, mineralocorticoids, and androgens) in human serum. The method utilizes a stable isotope-labeled internal standard, Deoxycorticosterone-d8 (DOC-d8), to ensure accuracy and precision.[5]

Experimental Workflow

The overall experimental process involves sample preparation using Solid Phase Extraction (SPE), followed by separation with Ultra-High-Performance Liquid Chromatography (UHPLC) and detection by a triple quadrupole mass spectrometer.

Figure 1. High-level experimental workflow for steroid panel analysis.

Experimental Protocols

Materials and Reagents

-

Steroid Standards: Aldosterone, Androstenedione, Corticosterone, Cortisol, Cortisone, 11-Deoxycorticosterone (DOC), 11-Deoxycortisol, 17-OH Progesterone, Progesterone, Testosterone, and Dehydroepiandrosterone (DHEA).

-

Solvents: HPLC-grade Methanol, Acetonitrile, and Water. Formic Acid (LC-MS grade).

-

Sample Preparation: Solid Phase Extraction (SPE) 96-well plates.[1][8]

-

Serum: Charcoal-stripped human serum for calibrators and QCs.[1]

Standard and Sample Preparation Protocol

-

Preparation of Stock Solutions: Prepare individual stock solutions of each steroid standard and the DOC-d8 internal standard in methanol.

-

Calibration and QC Samples: Serially dilute the stock solutions in charcoal-stripped serum to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

-